

An In-depth Technical Guide to the Chemical Structure of Aeruginosin 103-A

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Compound of Interest

Compound Name: Aeruginosin 103-A

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This document provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to **Aeruginosin 103-A**, a linear tetrapeptide isolated from cyanobacteria. The information is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

Aeruginosin 103-A is a natural peptide produced by the freshwater cyanobacterium *Microcystis viridis* (strain NIES-103)[1][2][3]. It belongs to the aeruginosin family of serine protease inhibitors, which are characterized by the presence of an unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety[4][5]. The structure of **Aeruginosin 103-A** was elucidated using 2D NMR data[1][2][3]. It is a linear peptide composed of four key building blocks: L-Hpla, D-Tyr, 6-OH-Choi, and Aeap[6].

The primary biological activity of **Aeruginosin 103-A** is the inhibition of thrombin, a critical enzyme in the blood coagulation cascade[1][2].

The key physicochemical and biological activity data for **Aeruginosin 103-A** are summarized in the table below for clear comparison.

Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₄₈ N ₆ O ₈	[6][7]
Molecular Weight	680.803 g/mol	[6]
Monoisotopic Mass	680.3533625 Da	[6]
IUPAC Name	N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amin o]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide	[6]
UV λ _{max}	224 nm (used for quantification)	[4]
IC ₅₀ (Thrombin)	9.0 µg/mL	[1][2]
IC ₅₀ (Trypsin)	51.0 µg/mL	[2]
IC ₅₀ (Plasmin)	68.0 µg/mL	[2]

Visualization of Structure and Processes

To better understand the molecular arrangement and experimental procedures, the following diagrams are provided.

The logical relationship and sequence of the core components of **Aeruginosin 103-A** are illustrated below. The peptide consists of four distinct moieties linked in a linear fashion.

Caption: Linear sequence of **Aeruginosin 103-A** components.

The following diagram outlines the key steps involved in the isolation and purification of **Aeruginosin 103-A** from its natural source, *Microcystis viridis*.

Caption: Experimental workflow for **Aeruginosin 103-A** isolation.

Aeruginosin 103-A is an inhibitor of thrombin. This diagram shows the simplified final common pathway of the coagulation cascade and the point of inhibition.

Caption: Inhibition of the coagulation cascade by **Aeruginosin 103-A**.

Experimental Protocols

The methodologies employed in the study of **Aeruginosin 103-A** are critical for reproducibility and further research.

This protocol is based on the methods described in the initial discovery of **Aeruginosin 103-A**[\[2\]](#).

- Extraction: Freeze-dried cells of *Microcystis viridis* (119 g) were extracted with 80% methanol (MeOH)[\[2\]](#).
- Solvent Partitioning: The resulting extract was partitioned between diethyl ether (Et₂O) and water (H₂O). The aqueous methanol fraction, which showed thrombin inhibitory activity, was retained for further purification[\[2\]](#).
- ODS Flash Chromatography: The active fraction was subjected to open-column chromatography on an ODS (octadecylsilane) solid phase[\[2\]](#).
- Reversed-Phase HPLC: Final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC) on a Cosmosil 5C18MS column. A gradient elution from 20% to 50% acetonitrile (MeCN) in water, with 0.05% trifluoroacetic acid (TFA) as a modifier, was used to yield 4.6 mg of pure **Aeruginosin 103-A**[\[2\]](#).

The determination of the complex structure of **Aeruginosin 103-A** involved several analytical techniques[\[2\]](#)[\[3\]](#).

- NMR Spectroscopy: The planar structure and connectivity of the molecule were established using various 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC[\[2\]](#)[\[3\]](#).
- Amino Acid Analysis:
 - Hydrolysis: The peptide was hydrolyzed using 6 N HCl. Standard amino acid analysis of the hydrolysate only identified the presence of Tyrosine (Tyr)[\[2\]](#).

- Stereochemistry of Tyrosine: The absolute configuration of the Tyr residue was determined via chiral-phase HPLC analysis after acid hydrolysis. The retention time of the Tyr from **Aeruginosin 103-A** matched that of a D-Tyr standard, confirming its configuration[2].
- Stereochemistry of Choi: The relative stereochemistry of the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety was determined through analysis of NOESY and ROESY NMR spectra[2].

While the specific parameters for the original assay were not detailed in the abstracts, a general protocol for a chromogenic thrombin inhibition assay is as follows. The reported IC_{50} for **Aeruginosin 103-A** against thrombin is 9.0 $\mu\text{g/mL}$ [1][2].

- Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and polyethylene glycol), a stock solution of human α -thrombin, a stock solution of a chromogenic thrombin substrate (e.g., S-2238), and a dilution series of **Aeruginosin 103-A**.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer and varying concentrations of **Aeruginosin 103-A**.
 - Add a fixed concentration of thrombin to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the chromogenic substrate.
 - Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

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